molecular formula C9H10FN B1283041 6-Fluoro-1,2,3,4-tetrahydroquinoline CAS No. 59611-52-8

6-Fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1283041
CAS No.: 59611-52-8
M. Wt: 151.18 g/mol
InChI Key: NECDDBBJVCNJNS-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C9H10FN, and it has a molecular weight of 151.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the regioselective preparation using deoxyfluorination strategies . Another method includes the reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes . These methods often involve the use of specific reagents and catalysts to achieve the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as N-nitrosation followed by cyclization using trifluoroacetic anhydride at low temperatures . These methods are designed to be efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to various functionalized derivatives of this compound .

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Fluoro-1,2,3,4-tetrahydroquinoline include other fluorinated tetrahydroquinolines and tetrahydroisoquinolines . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its specific fluorine substitution, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECDDBBJVCNJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563962
Record name 6-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59611-52-8
Record name 6-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (6.45 g, 103 mmol) was added gradually to the solution of 6-fluoro quinoline (5 g, 34 mmol) in glacial acetic acid (100 ml) at ambient temperature. After stirring for 12 h the reaction mixture was quenched in water and extracted with EtOAc (3×50 mL). The combined organic layers were washed with water, brine and dried over sodium sulfate, filtered and evaporated in vacuo, the residue was purified by a silica gel column with 1% to 5% ethyl acetate in petroleum ether to afford 6-fluoro-1,2,3,4-tetrahydroquinoline as a light yellow liquid (3.65 g, 71.6%).
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) a promising candidate for ocular hypotensive therapy?

A1: MC4 demonstrates significant ocular hypotensive action, attributed to its physicochemical properties and pharmacokinetic profile. [, ] Studies in rabbits showed a 33% reduction in intraocular pressure (IOP) recovery rate after topical administration of MC4. [] This activity is linked to its favorable solubility, distribution coefficient, and pKa, which allow it to effectively penetrate the cornea and reach the iris-ciliary body, its presumed site of action. [, ]

Q2: How does the ocular pharmacokinetics of MC4 contribute to its effectiveness?

A2: MC4 exhibits favorable absorption and distribution within the eye. Research using the "topical infusion" technique in rabbits revealed that MC4 achieves higher concentrations in ocular tissues compared to an inactive analog. [] Specifically, MC4 reaches significant concentrations in the iris-ciliary body, indicating its ability to reach the target site. [] Pharmacokinetic modeling revealed a three-compartment model best describes MC4's ocular disposition, with bidirectional transfer between the cornea and aqueous humor, and unidirectional transfer from the aqueous humor to the iris-ciliary body. []

Q3: Beyond basic pharmacokinetic parameters, what insights were gained from the pharmacodynamic evaluation of MC4?

A3: The study uncovered a potential temporal lag between MC4's concentration in the aqueous humor and its IOP-lowering effect. [] This suggests a complex interplay between drug concentration at the site of action and the onset of pharmacological action, potentially involving specific receptor interactions or downstream signaling events. Further research is needed to fully elucidate this mechanism.

Q4: How does the structure of tetrahydroquinoline analogs influence their antibacterial activity?

A4: Research on the tricyclic quinolone antibacterial agent, 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, highlights the significance of stereochemistry in this class of compounds. [] The study revealed that the S isomer of this compound exhibits significantly greater antibacterial activity compared to the R isomer. [] This underscores the importance of stereochemical considerations when designing and developing novel tetrahydroquinoline derivatives for therapeutic applications.

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